An In-depth Technical Guide on 2-Methylbenzo[d]thiazole-7-carbaldehyde and its Analogs
An In-depth Technical Guide on 2-Methylbenzo[d]thiazole-7-carbaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for the specific compound 2-Methylbenzo[d]thiazole-7-carbaldehyde have not yielded a registered CAS (Chemical Abstracts Service) number or detailed experimental data. This guide will provide available information on the closely related isomer, 2-Methylbenzo[d]thiazole-5-carbaldehyde , and discuss general synthetic methodologies and the chemical context of the 2-methylbenzothiazole core structure. This information is intended to serve as a foundational resource for researchers interested in this class of compounds.
Introduction to the 2-Methylbenzothiazole Scaffold
The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a prominent scaffold in medicinal chemistry and materials science. Derivatives of benzothiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The substituent at the 2-position and on the benzene ring significantly influences the compound's chemical properties and biological activity. The methyl group at the 2-position is a common feature, and further functionalization, such as the introduction of a carbaldehyde group, provides a versatile handle for the synthesis of more complex molecules.
Physicochemical Properties of 2-Methylbenzo[d]thiazole-5-carbaldehyde
While specific data for the 7-carbaldehyde isomer is unavailable, the properties of the 5-carbaldehyde isomer are well-documented and can provide insights into the general characteristics of this compound class.
| Property | Value | Source |
| CAS Number | 20061-46-5 | [1][2][3] |
| Molecular Formula | C₉H₇NOS | [1][2][3] |
| Molecular Weight | 177.22 g/mol | [2][3] |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbaldehyde | [1][2] |
| Purity | ≥ 95% | [1] |
| Appearance | Not specified in available results | |
| SMILES | CC1=NC2=CC(C=O)=CC=C2S1 | [1] |
Synthesis of Benzothiazole Derivatives
The synthesis of benzothiazole derivatives can be achieved through several established routes. The most common approach involves the condensation of a 2-aminothiophenol with a carbonyl compound, such as an aldehyde or a carboxylic acid.[4][5]
General Experimental Protocol for the Synthesis of 2-Substituted Benzothiazoles
A widely employed method for the synthesis of 2-substituted benzothiazoles is the reaction of 2-aminothiophenol with an appropriate aldehyde.[4]
Materials:
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2-Aminothiophenol
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Substituted aldehyde (e.g., for the 5-carbaldehyde isomer, a suitably protected aminothiophenol with a formyl group would be required)
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Solvent (e.g., ethanol, dimethyl sulfoxide)
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Catalyst (e.g., an acid or an oxidizing agent, depending on the specific protocol)
Procedure (Illustrative):
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Dissolve 2-aminothiophenol and the aldehyde in the chosen solvent in a round-bottom flask.
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Add the catalyst to the reaction mixture.
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The reaction mixture is then typically heated under reflux for a specified period.
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Reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
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The crude product is purified by recrystallization or column chromatography.
Note: The specific reaction conditions, including solvent, temperature, and catalyst, will vary depending on the reactivity of the starting materials and the desired product.[4]
General Reactivity and Potential for Further Functionalization
The aldehyde group on the benzothiazole ring is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of derivatives. These reactions include:
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Oxidation: The aldehyde can be oxidized to a carboxylic acid.
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Reduction: The aldehyde can be reduced to a primary alcohol.
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Reductive Amination: Reaction with an amine in the presence of a reducing agent can yield a secondary amine.
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Wittig Reaction: Reaction with a phosphonium ylide can be used to form an alkene.
-
Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles to form imines, hydrazones, and other derivatives.
These potential transformations make 2-methylbenzothiazole carbaldehydes valuable intermediates in the synthesis of complex molecules for drug discovery and materials science.
Biological Significance and Potential Applications
While there is no specific information on the biological activity of 2-Methylbenzo[d]thiazole-7-carbaldehyde, the broader family of benzothiazole derivatives has been extensively studied. They are known to interact with a variety of biological targets and have been investigated for their potential as:
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Anticancer agents
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Antimicrobial agents
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Anti-inflammatory drugs
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Enzyme inhibitors
The specific substitution pattern on the benzothiazole ring is crucial for determining the biological activity. Therefore, the synthesis and biological evaluation of the 7-carbaldehyde isomer would be a valuable contribution to the field.
Visualization of a General Synthetic Pathway
The following diagram illustrates a general synthetic route for the formation of 2-substituted benzothiazoles.
Caption: General reaction scheme for the synthesis of 2-substituted benzothiazoles.
Conclusion
This technical guide has summarized the available information regarding 2-Methylbenzo[d]thiazole-7-carbaldehyde. Due to the absence of a specific CAS number and experimental data for this particular isomer, this document has focused on the well-characterized 5-carbaldehyde isomer and general synthetic methodologies for the benzothiazole scaffold. The information provided serves as a starting point for researchers and professionals in drug development who are interested in exploring the synthesis and potential applications of this class of compounds. Further research is warranted to synthesize and characterize the 7-carbaldehyde isomer to fully elucidate its chemical and biological properties.
References
- 1. 2-Methylbenzo[d]thiazole-5-carbaldehyde 95% | CAS: 20061-46-5 | AChemBlock [achemblock.com]
- 2. 2-Methylbenzo[d]thiazole-5-carbaldehyde | C9H7NOS | CID 2308820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylbenzo[d]thiazole-5-carbaldehyde | 20061-46-5 | VAA06146 [biosynth.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
